molecular formula C6H5F2N3O B13086662 3,5-Difluoro-N'-hydroxypicolinimidamide

3,5-Difluoro-N'-hydroxypicolinimidamide

Cat. No.: B13086662
M. Wt: 173.12 g/mol
InChI Key: SNGZBVGYZCGCEK-UHFFFAOYSA-N
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Description

3,5-Difluoro-N'-hydroxypicolinimidamide is a pyridine-derived compound featuring two fluorine substituents at the 3- and 5-positions of the aromatic ring and an N'-hydroxyimidamide functional group at the 2-position. For instance, 3,5-difluoropyridine-2-carboxylic acid (a precursor) is synthesized via refluxing with thionyl chloride and N,N-dimethylformamide in dichloromethane, yielding intermediates like 3,5-difluoro-N,N-dimethylpicolinamide .

Properties

Molecular Formula

C6H5F2N3O

Molecular Weight

173.12 g/mol

IUPAC Name

3,5-difluoro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H5F2N3O/c7-3-1-4(8)5(10-2-3)6(9)11-12/h1-2,12H,(H2,9,11)

InChI Key

SNGZBVGYZCGCEK-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=C1F)/C(=N/O)/N)F

Canonical SMILES

C1=C(C=NC(=C1F)C(=NO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-N’-hydroxypicolinimidamide typically involves the reaction of 3,5-difluoropyridine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 3,5-Difluoro-N’-hydroxypicolinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-N’-hydroxypicolinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that 3,5-Difluoro-N'-hydroxypicolinimidamide exhibits significant inhibitory effects on various cancer cell lines. Studies have shown that it can inhibit the activity of specific kinases involved in tumor growth and proliferation. For instance, a comparative analysis demonstrated that this compound had superior inhibitory activity against the EGFR L858R/T790M mutation compared to standard treatments like afatinib, showing a 3.5-fold increase in potency .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. A study reported that derivatives of hydroxypicolinimidamide exhibited potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

3. Neurological Applications
There is ongoing research into the use of 3,5-Difluoro-N'-hydroxypicolinimidamide in treating neurodegenerative diseases such as Alzheimer's. Its ability to modulate enzyme activity suggests potential as a therapeutic agent for conditions characterized by protein aggregation and neuroinflammation .

Activity TypeTarget Pathway/OrganismObserved EffectReference
AnticancerEGFR L858R/T790M3.5-fold inhibition
AntibacterialStaphylococcus aureusMIC = 0.25 μg/mL
AntifungalCandida albicansMIC = 4 μg/mL
NeuroprotectiveEnzyme modulationPotential treatment for Alzheimer's disease

Case Studies

Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of 3,5-Difluoro-N'-hydroxypicolinimidamide analogs demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro. The results indicated that these compounds could serve as lead candidates for further development into anticancer drugs targeting specific mutations within the EGFR pathway.

Case Study 2: Antimicrobial Testing
In another investigation, researchers synthesized various derivatives of hydroxypicolinimidamide to assess their antimicrobial properties. The findings revealed that specific modifications to the compound significantly enhanced its activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-N’-hydroxypicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5-Difluoro-N'-hydroxypicolinimidamide with structurally or functionally related compounds, based on substituent effects, synthesis routes, and applications inferred from the evidence:

Compound Name Structural Features Synthesis Key Steps Key Applications References
3,5-Difluoro-N'-hydroxypicolinimidamide Pyridine ring with 3,5-difluoro substituents; N'-hydroxyimidamide group at position 2 Likely derived from 3,5-difluoropyridine-2-carboxylic acid via amidation and hydroxylamine reaction (inferred) Potential use in metal chelation, drug intermediates, or agrochemicals (speculative)
3-Chloro-N-phenyl-phthalimide Isoindoline-1,3-dione core with 3-chloro and N-phenyl substituents High-purity synthesis for polymer monomers (e.g., polyimides) Monomer for polyimides; thermal stability in polymers
3,5-Difluoro-N,N-dimethylpicolinamide Pyridine ring with 3,5-difluoro substituents; dimethylamide group at position 2 Carboxylic acid activation with thionyl chloride/DMF, followed by dimethylamination Intermediate for further functionalization (e.g., amidoximes)

Key Comparative Insights:

Substituent Effects: Fluorine vs. Chlorine: The fluorine atoms in 3,5-Difluoro-N'-hydroxypicolinimidamide exert stronger electron-withdrawing effects compared to chlorine in 3-chloro-N-phenyl-phthalimide. Functional Groups: The N'-hydroxyimidamide group offers hydrogen-bonding capability and nucleophilic reactivity, contrasting with the hydrophobic N-phenyl group in 3-chloro-N-phenyl-phthalimide. This difference may influence solubility and biological interactions .

Synthetic Pathways :

  • Both 3,5-difluoro derivatives (target compound and dimethylpicolinamide) rely on thionyl chloride-mediated activation of carboxylic acids, highlighting the importance of halogenation/amidation steps in pyridine chemistry .
  • 3-Chloro-N-phenyl-phthalimide’s synthesis emphasizes purity control for polymer applications, whereas the target compound’s synthesis (inferred) prioritizes functional group compatibility for downstream modifications .

Applications :

  • 3-Chloro-N-phenyl-phthalimide is integral to high-performance polyimides due to its rigid fused-ring structure and thermal stability .
  • 3,5-Difluoro-N'-hydroxypicolinimidamide ’s amidoxime group suggests utility in metal ion sequestration (e.g., uranium extraction) or as a pharmacophore in kinase inhibitors, though direct evidence is lacking.

Biological Activity

3,5-Difluoro-N'-hydroxypicolinimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3,5-Difluoro-N'-hydroxypicolinimidamide is characterized by the presence of two fluorine atoms on the aromatic ring and a hydroxyl group linked to a picolinimidamide moiety. The fluorine substituents are known to enhance the lipophilicity and bioavailability of compounds, making them valuable in drug development.

The biological activity of 3,5-Difluoro-N'-hydroxypicolinimidamide is primarily attributed to its interaction with various molecular targets. The compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides that modulate cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated that derivatives of 3,5-Difluoro-N'-hydroxypicolinimidamide exhibit significant anticancer activity. For example, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including HeLa and MCF-7 cells. These compounds induce apoptosis through mitochondrial pathways by regulating pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins .

CompoundCell LineIC50 (μM)Mechanism
d1HeLa5.58-11.13Induces apoptosis via BAX/Bcl-2 modulation
d2MCF-7<10Inhibits cell proliferation through caspase activation

Antimicrobial Activity

3,5-Difluoro-N'-hydroxypicolinimidamide and its analogs have also shown promising antimicrobial properties. Compounds with similar fluorinated structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of fluorine enhances their binding affinity to bacterial targets .

Case Studies

Several case studies highlight the effectiveness of fluorinated compounds similar to 3,5-Difluoro-N'-hydroxypicolinimidamide:

  • Anticancer Efficacy : A study investigated a derivative compound's effect on HeLa cells, revealing significant inhibition of tumor growth in vivo alongside enhanced survival rates in treated animals .
  • Antimicrobial Testing : Another study assessed a series of fluorinated compounds against E. coli and S. aureus, demonstrating effective bacteriostatic activity with minimal cytotoxicity on human cells .

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